molecular formula C13H15NO2 B3012837 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one CAS No. 1384427-80-8

3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one

Cat. No.: B3012837
CAS No.: 1384427-80-8
M. Wt: 217.268
InChI Key: WCDULSMHAKPJCE-UHFFFAOYSA-N
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Description

3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one: is a bicyclic compound that features a unique structure combining an oxygen and nitrogen atom within its bicyclic framework

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its bicyclic structure can mimic natural products, making it a valuable scaffold for drug design.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

Target of Action

The primary target of “3-Benzyl-6-oxa-3-azabicyclo[32The compound’s structure is similar to the family of tropane alkaloids , which are known to interact with various biological targets, including neurotransmitter receptors in the nervous system .

Mode of Action

The exact mode of action of “3-Benzyl-6-oxa-3-azabicyclo[32Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids typically bind to their targets and modulate their activity, leading to changes in cellular signaling .

Biochemical Pathways

The specific biochemical pathways affected by “3-Benzyl-6-oxa-3-azabicyclo[32Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involving neurotransmitters .

Result of Action

The specific molecular and cellular effects of “3-Benzyl-6-oxa-3-azabicyclo[32Based on its structural similarity to tropane alkaloids , it may have a wide array of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one typically involves cyclization reactions that form the bicyclic structure. One common method involves the use of a 1,3-dipolar cycloaddition of cyclic azomethine ylides. This reaction is catalyzed by a dual catalytic system, which ensures high diastereo- and enantioselectivity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

    Tropane Alkaloids: These compounds share a similar bicyclic structure and are known for their biological activity.

    8-Azabicyclo[3.2.1]octane Derivatives: These derivatives have been studied for their potential in medicinal chemistry and synthetic applications.

Uniqueness: 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one is unique due to the presence of both oxygen and nitrogen atoms in its bicyclic framework. This combination provides distinct chemical properties and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13-11-7-14(8-12(13)16-9-11)6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDULSMHAKPJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC(C2=O)CN1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of benzylamine (1.26 mL, 11.6 mmol) in methanol (2 mL) was added drop wise to a refluxing solution of dihydro-furan-3-one (1 g, 11.6 mmol), paraformaldehyde (1.04 g, 34.84 mmol), and glacial acetic acid (0.67 mL, 11.61 mmol) in methanol (8 mL) over a period of 3 hours under nitrogen. Reflux was continued for 1 hour after which, the brown reaction mixture was stirred at 23° C. for 16 hours. The reaction mixture was concentrated in vacuo. The resulting oil was diluted with water and basified with 6 N aqueous NaOH solution. The aqueous solution was extracted with ethyl acetate, washed with water, brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel with 25-30% ethyl acetate in hexane as eluent. The title compound was obtained as a colorless sticky liquid (500 mg, 20%).
Quantity
1.26 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

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